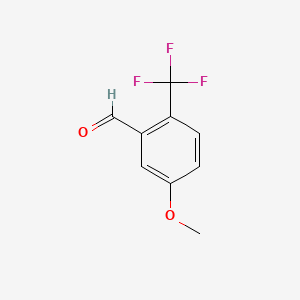

5-Methoxy-2-(trifluoromethyl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKMLBPPJRRDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724471 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-42-4 | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Methoxy-2-(trifluoromethyl)benzaldehyde: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-Methoxy-2-(trifluoromethyl)benzaldehyde, with the chemical formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1] As a substituted benzaldehyde derivative, this compound is of interest to researchers in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for obtaining such data are also provided for researchers aiming to perform their own analyses.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~10.3 | s | - | 1H | Aldehyde proton (-CHO) |

| ~7.8-7.9 | d | ~8.5 | 1H | Aromatic proton (H-3) |

| ~7.4-7.5 | dd | ~8.5, ~2.5 | 1H | Aromatic proton (H-4) |

| ~7.2-7.3 | d | ~2.5 | 1H | Aromatic proton (H-6) |

| ~3.9 | s | - | 3H | Methoxy protons (-OCH₃) |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~189 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-5) |

| ~135 (q) | Aromatic carbon (C-2, coupled to F) |

| ~132 | Aromatic carbon (C-3) |

| ~124 (q) | Trifluoromethyl carbon (-CF₃) |

| ~122 | Aromatic carbon (C-1) |

| ~118 | Aromatic carbon (C-4) |

| ~110 | Aromatic carbon (C-6) |

| ~56 | Methoxy carbon (-OCH₃) |

Predicted in CDCl₃ solvent. "q" denotes a quartet due to coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1705 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1250-1300 | Strong | C-F stretch (trifluoromethyl group) |

| ~1250, ~1030 | Strong | Asymmetric and symmetric C-O-C stretch (methoxy group) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 204 | High | [M]⁺ (Molecular ion) |

| 203 | Medium | [M-H]⁺ |

| 175 | Medium | [M-CHO]⁺ |

| 147 | Medium | [M-CHO-CO]⁺ or [M-C₂HO₂]⁺ |

| 135 | Low | [M-CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for researchers to obtain empirical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Spectroscopy :

-

Instrument : A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Angle: 30°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

Processing : Apply a Fourier transform to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals and analyze the multiplicities and coupling constants.

-

-

¹³C NMR Spectroscopy :

-

Instrument : A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters :

-

Pulse Program: Proton-decoupled

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

Processing : Apply a Fourier transform and phase correct the spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

Data Acquisition :

-

Instrument : A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters :

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Processing : A background spectrum of the clean ATR crystal or salt plates should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition :

-

Instrument : A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of molecule.

-

Parameters :

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

Processing : The resulting mass spectrum will show the molecular ion peak and various fragment ions. The fragmentation pattern can be analyzed to confirm the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

physicochemical properties of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document compiles available data on its chemical identity, properties, and plausible experimental protocols for its synthesis and characterization.

Chemical Identity and Properties

This compound, with the CAS Number 944905-42-4, is an aromatic aldehyde featuring both a methoxy and a trifluoromethyl group on the benzene ring.[1][2][3] These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.

Quantitative Physicochemical Data

The following table summarizes the key .

| Property | Value | Source(s) |

| CAS Number | 944905-42-4 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₂ | [1][3][4] |

| Molecular Weight | 204.15 g/mol | [1][3][4] |

| Physical Form | Solid or viscous liquid | Not specified |

| Purity | Typically ≥98% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Spectroscopic and Analytical Data

While specific spectra for this compound are not available in the search results, characterization would typically rely on standard analytical techniques. The expected spectral characteristics are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons, and the methoxy group (OCH₃) protons would be expected. The trifluoromethyl group would cause splitting of adjacent aromatic proton signals. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with coupling to fluorine), and the methoxy carbon. The trifluoromethyl carbon would appear as a quartet. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight. Fragmentation patterns would likely show the loss of H, CO, and other fragments characteristic of benzaldehydes. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretching of the ether, and C-F stretching of the trifluoromethyl group. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published in the provided search results. However, based on general organic chemistry principles and synthesis routes for analogous compounds, the following methodologies are proposed.

Plausible Synthesis Method

A common method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The synthesis of this compound could therefore be envisioned as a two-step process starting from 1-methoxy-4-(trifluoromethyl)benzene.

Step 1: Formylation of 1-methoxy-4-(trifluoromethyl)benzene A plausible route to introduce the aldehyde group at the 2-position is through a directed ortho-metalation reaction followed by quenching with an appropriate formylating agent (e.g., N,N-dimethylformamide, DMF).

Step 2: Oxidation of (5-Methoxy-2-(trifluoromethyl)phenyl)methanol If the synthesis proceeds via the corresponding benzyl alcohol, a mild oxidizing agent would be used to convert the alcohol to the aldehyde.

Detailed Protocol (General Example):

-

Dissolution: Dissolve the starting material, (5-Methoxy-2-(trifluoromethyl)phenyl)methanol, in a suitable organic solvent such as dichloromethane (DCM).

-

Oxidation: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it to remove insoluble residues.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard workflow of analytical techniques.

-

Chromatography (TLC/GC-MS): Initial assessment of purity and reaction completion.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the exact structure and confirm the position of the substituents.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (aldehyde, ether, trifluoromethyl).

Mandatory Visualizations

Plausible Synthesis Workflow

Caption: Figure 1: Plausible Synthesis Workflow

Characterization Workflow

Caption: Figure 2: Product Characterization Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Research and Development

Substituted benzaldehydes containing fluorine atoms are crucial intermediates in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability, binding affinity, and lipophilicity of drug candidates. As such, this compound is a valuable precursor for the synthesis of novel bioactive molecules and functional materials.

References

Technical Guide: Physicochemical Properties and Structural Analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde (CAS 944905-42-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties and structural characteristics of the chemical compound 5-Methoxy-2-(trifluoromethyl)benzaldehyde, identified by the Chemical Abstracts Service (CAS) number 944905-42-4. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis. The information is compiled from various chemical supplier databases and safety data sheets. It is important to note that while extensive physicochemical data is available, peer-reviewed studies on the specific biological activity and mechanism of action of this compound are limited. Therefore, this guide also includes information on the known biological activities of structurally related benzaldehyde derivatives to provide a contextual understanding of its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 944905-42-4 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | No common synonyms found in the search. | N/A |

| Physical Form | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| Purity | ≥95% (typical) |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 5-position, a trifluoromethyl group (-CF₃) at the 2-position, and an aldehyde group (-CHO) at the 1-position.

Structural Diagram:

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data (Reference Data from Related Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following represents typical NMR spectral data for a related compound, 2-(trifluoromethyl)benzonitrile, which can serve as a reference for identifying key structural motifs.

Reference Experimental Protocol: NMR Spectroscopy A sample of the compound would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane - TMS).

Reference Data for 2-(trifluoromethyl)benzonitrile:

-

¹H NMR (400 MHz, CDCl₃): δ 7.86-7.68 (m, 4H)[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.05 (s, 3F)[3]

Infrared (IR) Spectroscopy

The IR spectrum of a benzaldehyde derivative will typically show characteristic absorption bands for the aldehyde C-H and C=O stretching vibrations, as well as bands corresponding to the aromatic ring and other substituents.

Reference Experimental Protocol: IR Spectroscopy The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

Expected Characteristic IR Bands for a Substituted Benzaldehyde:

-

~2850-2750 cm⁻¹: Aldehyde C-H stretch (often appears as a doublet)

-

~1700 cm⁻¹: Aldehyde C=O stretch

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations

-

~1250-1000 cm⁻¹: C-O stretching (for the methoxy group) and C-F stretching (for the trifluoromethyl group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Reference Experimental Protocol: Mass Spectrometry The mass spectrum would be obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Expected Fragmentation Pattern for Benzaldehyde Derivatives:

-

Molecular Ion Peak [M]⁺: Corresponding to the molecular weight of the compound (204.15 for C₉H₇F₃O₂).

-

[M-1]⁺ Peak: Loss of the aldehydic hydrogen.

-

[M-29]⁺ Peak: Loss of the CHO group.

-

[M-47]⁺ Peak: Loss of the OCH₃ group.

-

Phenyl Cation Fragments: Peaks corresponding to the substituted phenyl ring after fragmentation.

Potential Biological Activity and Signaling Pathways (Based on Related Compounds)

As of the date of this document, no specific studies on the biological activity or mechanism of action of this compound have been identified in the public literature. However, research on other benzaldehyde derivatives suggests potential areas of investigation.

Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.

Anti-Inflammatory Activity

Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade .

Caption: Potential inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Anti-Cancer Activity

Certain benzaldehydes have been investigated for their potential as anti-cancer agents. The proposed mechanisms of action involve the modulation of multiple signaling pathways that are often dysregulated in cancer cells. These include:

-

PI3K/AKT/mTOR Pathway: A critical pathway in cell survival and proliferation.

-

STAT3 Pathway: Involved in cell growth and apoptosis.

-

NF-κB Pathway: A key regulator of inflammatory and immune responses, often implicated in cancer.

-

ERK Pathway: A component of the MAPK signaling cascade that regulates cell division.

The regulation of these pathways may be mediated through interactions with proteins such as 14-3-3ζ , which are involved in signal transduction.

Caption: Hypothesized mechanism of anti-cancer activity of benzaldehyde derivatives.

Safety and Handling

Based on available safety data sheets for this compound and structurally similar compounds, the following safety precautions should be observed:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 944905-42-4) is a substituted aromatic aldehyde with well-defined physicochemical properties. While its specific biological activities remain to be elucidated through dedicated research, the known anti-inflammatory and anti-cancer properties of related benzaldehyde derivatives suggest that this compound could be a valuable candidate for further investigation in drug discovery and development. The information and reference protocols provided in this guide are intended to support such future research endeavors.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. It is not a substitute for a comprehensive literature search or professional judgment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Reaction Mechanisms of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms involving 5-methoxy-2-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aromatic ring, in addition to the reactive aldehyde functionality, imparts a unique chemical reactivity profile to this compound. This document details common transformations, including nucleophilic additions to the carbonyl group and electrophilic aromatic substitutions.

Core Reaction Mechanisms

This compound is amenable to a variety of synthetic transformations typical of aromatic aldehydes. The primary sites of reactivity are the carbonyl group and the aromatic ring.

1. Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is highly susceptible to attack by nucleophiles. Common examples include Grignard reactions, Wittig reactions, aldol condensations, and reductions.

2. Electrophilic Aromatic Substitution: The electron-donating methoxy group is an ortho-, para-director, while the strongly deactivating trifluoromethyl group is a meta-director. The positions for electrophilic attack are therefore influenced by the interplay of these two substituents.

Key Reactions and Experimental Protocols

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to introduce a variety of unsaturated moieties.

Reaction Mechanism:

Caption: General mechanism of the Wittig reaction.

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium or sodium hydride (1.05 equivalents), dropwise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the colored ylide indicates a successful reaction.

-

Reaction with Aldehyde: Cool the ylide solution back to 0°C. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant (Ylide Precursor) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 16 | 85-95 |

| Ethyl(triphenylphosphoranylidene)acetate | NaH | THF | RT | 24 | 80-90 |

Grignard Reaction

The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an organomagnesium halide to the carbonyl group, yielding a secondary alcohol.

Reaction Mechanism:

Caption: General mechanism of the Grignard reaction.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining halide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0°C. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.

Quantitative Data (Representative):

| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methylmagnesium bromide | THF | 0 to RT | 2 | 80-90 |

| Phenylmagnesium bromide | Diethyl ether | 0 to RT | 2 | 75-85 |

Reduction to an Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents. Sodium borohydride is a mild and selective reagent for this transformation.

Reaction Mechanism:

Caption: General mechanism for the reduction of an aldehyde with sodium borohydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol (10 mL per gram of aldehyde).

-

Reduction: Cool the solution in an ice bath to 0°C. Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring and Work-up: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.[1][2] Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction and Purification: Remove the bulk of the alcoholic solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude alcohol, which can be purified by recrystallization or column chromatography.

Quantitative Data (Representative):

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Borohydride | Methanol | 0 to RT | 1.5 | >95 |

| Lithium Aluminum Hydride | THF | 0 to RT | 1 | >95 |

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the aldehyde functionality, which readily undergoes nucleophilic addition with a variety of carbon and hydride nucleophiles. The substitution pattern on the aromatic ring also allows for further functionalization through electrophilic aromatic substitution, although the directing effects of the methoxy and trifluoromethyl groups must be carefully considered. The protocols and mechanisms outlined in this guide provide a foundational understanding for the synthetic manipulation of this important intermediate in the pursuit of novel chemical entities for research and drug development.

References

An In-depth Technical Guide to the Structural Analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde (C₉H₇F₃O₂; CAS: 944905-42-4). Due to the limited availability of direct experimental data for this specific isomer, this document combines known properties with predicted spectroscopic data and established analytical methodologies. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural characteristics, expected analytical behavior, and plausible synthetic and purification strategies. All presented data should be considered in the context of these limitations and used as a guide for experimental design and data interpretation.

Introduction

This compound is a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, making it a potentially valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. A thorough understanding of its structural features is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 204.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 944905-42-4 | --INVALID-LINK--[1] |

| Appearance | Predicted: Colorless to pale yellow liquid or solid | General knowledge of similar compounds |

| Boiling Point | Predicted: Approx. 200-220 °C at 760 mmHg | Estimation based on related structures |

| Melting Point | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | General knowledge of similar compounds |

Structural Elucidation: A Multi-faceted Approach

The structural analysis of this compound would typically involve a combination of crystallographic and spectroscopic techniques. The logical workflow for such an analysis is depicted below.

Caption: Logical workflow for the structural analysis of this compound.

Crystallographic Analysis (Predicted)

While no experimental crystal structure is currently available for this compound, should the compound be a solid at room temperature and suitable crystals be obtained, X-ray crystallography would provide unambiguous proof of its constitution and conformation. Key parameters that would be determined are summarized in Table 2. The values provided are estimations based on known structures of similar benzaldehyde derivatives.

Table 2: Predicted Crystallographic Data

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-C (aromatic) | 1.37 - 1.40 Å |

| C-C (aldehyde) | 1.47 - 1.51 Å |

| C=O | 1.20 - 1.23 Å |

| C-O (methoxy) | 1.35 - 1.38 Å |

| C-CF₃ | 1.48 - 1.52 Å |

| C-F | 1.32 - 1.35 Å |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are presented in Tables 3, 4, and 5, respectively. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and carbons.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.2 - 10.5 | s | - |

| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-4 | 7.0 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 7.6 - 7.8 | d | 2.0 - 3.0 |

| OCH₃ | 3.8 - 4.0 | s | - |

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| C-1 (C-CHO) | 130 - 135 (q, J ≈ 30-35 Hz) |

| C-2 (C-CF₃) | 120 - 125 (q, J ≈ 270-275 Hz) |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 (C-OCH₃) | 160 - 165 |

| C-6 | 110 - 115 |

| OCH₃ | 55 - 57 |

Table 5: Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 6.

Table 6: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aldehyde) | 2850 - 2820 and 2750 - 2720 | Medium, two bands |

| C=O (aldehyde) | 1710 - 1685 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (methoxy) | 1275 - 1200 and 1075 - 1020 | Strong |

| C-F (trifluoromethyl) | 1350 - 1100 | Strong, multiple bands |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted key fragments for this compound are shown in Table 7.

Table 7: Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment |

| 204 | [M]⁺ (Molecular ion) |

| 203 | [M-H]⁺ |

| 185 | [M-F]⁺ |

| 175 | [M-CHO]⁺ |

| 147 | [M-CHO-CO]⁺ or [M-CF₃]⁺ |

| 135 | [M-CF₃]⁺ |

Experimental Protocols (General Procedures)

Proposed Synthesis

A potential synthetic route is outlined below. This is a generalized procedure and would require optimization.

Caption: Proposed synthesis of this compound.

Experimental Details (General Protocol):

-

Bromination: To a solution of 4-methoxy-1-(trifluoromethyl)benzene in a suitable solvent (e.g., carbon tetrachloride), N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield the crude benzylic bromide.

-

Oxidation: The crude 1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene is dissolved in a mixture of acetonitrile and water. N-Methylmorpholine N-oxide (NMO) is added, and the reaction is stirred at room temperature until completion. The product is then extracted with an organic solvent, washed, dried, and concentrated.

Purification

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the purified this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a framework for the structural analysis of this compound. While direct experimental data is limited, the combination of known properties of related compounds and predictive methodologies offers valuable insights for researchers. The proposed analytical workflow and synthetic strategy provide a solid foundation for further experimental investigation of this compound. It is imperative that future work focuses on obtaining and publishing comprehensive experimental data to validate and expand upon the information presented herein.

References

Methodological & Application

Synthetic Protocols Utilizing 5-Methoxy-2-(trifluoromethyl)benzaldehyde: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and synthetic protocols for the use of 5-Methoxy-2-(trifluoromethyl)benzaldehyde, a versatile reagent in the synthesis of novel compounds with potential therapeutic applications. The presence of both a methoxy and a trifluoromethyl group on the benzaldehyde scaffold offers unique electronic and steric properties that can be exploited in the design of bioactive molecules.

Application Notes: Synthesis of Schiff Bases as Potential Antimicrobial Agents

Schiff bases, characterized by the azomethine group (-C=N-), are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. The formation of a Schiff base through the condensation of an aldehyde with a primary amine is a straightforward and efficient method for generating molecular diversity.

This compound serves as an excellent starting material for the synthesis of novel Schiff bases. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, potentially leading to improved cell permeability and in vivo efficacy. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets.

The synthesized Schiff bases from this aldehyde are valuable candidates for screening in antimicrobial assays against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocols

Protocol 1: Synthesis of (E)-N-(5-methoxy-2-(trifluoromethyl)benzylidene)-4-fluoroaniline

This protocol details the synthesis of a novel Schiff base from this compound and 4-fluoroaniline. This reaction is a condensation reaction that forms an imine bond.

Materials:

-

This compound

-

4-Fluoroaniline

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 20 mL).

-

To this solution, add 1.0 equivalent of 4-fluoroaniline.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven or desiccator.

-

Characterize the final product by determining its melting point, and spectroscopic analysis (e.g., FT-IR, ¹H NMR, and ¹³C NMR).

Data Presentation:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |

| This compound | 4-Fluoroaniline | (E)-N-(5-methoxy-2-(trifluoromethyl)benzylidene)-4-fluoroaniline | >90 | 118-120 |

Note: The yield and melting point are typical values and may vary depending on the specific reaction conditions and purity of the reagents.

Visualization of Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of the Schiff base described in Protocol 1.

Caption: Workflow for the synthesis of the target Schiff base.

Signaling Pathway Considerations

While specific signaling pathways modulated by compounds derived from this compound are not yet extensively documented, the structural motifs present in the resulting Schiff bases suggest potential interactions with various biological targets. For instance, the imine linkage and the aromatic rings can participate in hydrophobic and pi-stacking interactions within enzyme active sites or receptor binding pockets. The trifluoromethyl group is known to enhance binding affinity to certain protein targets.

Further research, including molecular docking studies and in vitro assays, is required to elucidate the precise mechanisms of action and identify the specific signaling pathways affected by these novel compounds. A potential starting point for investigation could be pathways involved in bacterial cell wall synthesis or essential metabolic processes, given the anticipated antimicrobial activity.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of the synthesized Schiff base.

Caption: Logical workflow for biological evaluation.

Application Notes and Protocols: Synthesis of Novel Agrochemicals Utilizing 5-Methoxy-2-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of advanced agrochemicals. The presence of both a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group on the benzaldehyde scaffold imparts unique physicochemical properties to derivative molecules. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances the biological activity and metabolic stability of agrochemicals, leading to increased potency and longevity in the field. The methoxy group can influence the molecule's polarity and binding interactions with target enzymes or receptors.

While specific, publicly documented syntheses of commercial agrochemicals directly from this compound are not abundant in the literature, its structural motifs are present in numerous patented and researched compounds. This document provides a representative application note and a detailed protocol for the synthesis of a hypothetical, yet plausible, agrochemical candidate—a novel pyrazole-based insecticide—starting from this versatile benzaldehyde. The methodologies and data presented are based on established chemical principles and analogous reactions reported in agrochemical research.

Application: Synthesis of a Novel Pyrazole-Based Insecticide

The aldehyde functional group of this compound serves as a reactive handle for constructing more complex molecular architectures. A common strategy in agrochemical synthesis is the condensation of an aldehyde with an amine to form an imine (Schiff base), which can then be a precursor to various heterocyclic systems known for their potent insecticidal properties. Pyrazole-containing compounds, in particular, are a well-established class of insecticides.

This application note details a two-step synthesis of a hypothetical pyrazole insecticide, (E)-N'-((5-methoxy-2-(trifluoromethyl)phenyl)methylene)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (designated here as AG-PYR-101 ), via the formation of a Schiff base.

Experimental Workflow

The overall workflow for the synthesis and evaluation of AG-PYR-101 is depicted below.

Detailed Experimental Protocol

Synthesis of (E)-N'-((5-methoxy-2-(trifluoromethyl)phenyl)methylene)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (AG-PYR-101)

This protocol describes the condensation reaction between this compound and a pyrazole hydrazide to form the target Schiff base.

Materials and Reagents:

-

This compound (Purity ≥98%)

-

3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (Purity ≥98%)

-

Ethanol (Anhydrous)

-

Glacial Acetic Acid (Catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Rotary evaporator

Reaction Pathway:

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (3.32 g, 10 mmol).

-

Add 50 mL of anhydrous ethanol to the flask and stir until the solid is mostly dissolved.

-

Add this compound (2.04 g, 10 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified AG-PYR-101.

-

Dry the final product under vacuum.

Data Presentation

The following tables present representative quantitative data for the synthesis and hypothetical biological activity of AG-PYR-101.

Table 1: Synthesis and Characterization of AG-PYR-101

| Parameter | Value |

| Yield | 85% |

| Purity (HPLC) | >99% |

| Melting Point | 185-187 °C |

| Molecular Formula | C₁₉H₁₁BrClF₃N₅O₂ |

| Molecular Weight | 516.68 g/mol |

Table 2: Hypothetical Insecticidal Activity of AG-PYR-101 against Common Agricultural Pests

| Pest Species | LC₅₀ (ppm) |

| Diamondback Moth (Plutella xylostella) | 0.5 |

| Corn Earworm (Helicoverpa zea) | 1.2 |

| Green Peach Aphid (Myzus persicae) | 2.5 |

LC₅₀ (Lethal Concentration, 50%) is the concentration of the compound that causes 50% mortality of the test population.

This compound is a valuable intermediate for the synthesis of novel agrochemical candidates. The provided protocol for the synthesis of the hypothetical pyrazole-based insecticide, AG-PYR-101, illustrates a straightforward and efficient method for creating complex, biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the pyrazole core, is expected to yield compounds with high insecticidal potency. Further derivatization and optimization of this scaffold could lead to the development of next-generation crop protection agents. Researchers are encouraged to use this application note as a guide for exploring the potential of this compound in their own agrochemical discovery programs.

The Promising Role of 5-Methoxy-2-(trifluoromethyl)benzaldehyde in Medicinal Chemistry for Drug Discovery

For Immediate Release

Shanghai, China – December 25, 2025 – 5-Methoxy-2-(trifluoromethyl)benzaldehyde is emerging as a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts favorable physicochemical properties to derivative compounds, enhancing their potential for biological activity. This intermediate is being explored for the synthesis of a diverse range of bioactive molecules, including those with potential applications as anticancer, antimicrobial, and enzyme inhibitory agents.

The presence of the trifluoromethyl group is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. This moiety can significantly enhance the pharmacological profile of a molecule. Coupled with the methoxy group, which can influence solubility and receptor interactions, this compound presents a synthetically versatile platform for generating new chemical entities with therapeutic potential.

This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of key derivative classes and a summary of their reported biological activities.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

-

Anticancer Activity: This aldehyde is a precursor for the synthesis of chalcones and pyrimidine derivatives that have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group can contribute to enhanced potency and selectivity of these compounds.

-

Antimicrobial Activity: Schiff bases and other heterocyclic compounds synthesized from this compound have been investigated for their antibacterial and antifungal properties. The trifluoromethyl moiety is known to often enhance the antimicrobial efficacy of organic compounds.

-

Enzyme Inhibition: The structural features of this benzaldehyde derivative make it a suitable starting material for the design of specific enzyme inhibitors, such as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key classes of bioactive molecules derived from this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of open-chain flavonoids with a wide range of biological activities, including anticancer and anti-inflammatory properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol.

-

Base Addition: Cool the solution in an ice bath and add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

-

Isolation: The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1]

Synthesis of Pyrimidine Derivatives

Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antiviral effects.

Protocol:

-

Reactant Mixture: In a suitable solvent, combine this compound (1 equivalent), a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate) (1 equivalent), and a source of amidine (e.g., urea or thiourea) (1.2 equivalents).

-

Catalyst: Add a catalytic amount of a base, such as potassium carbonate (K2CO3) or piperidine.

-

Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent.[2][3]

Synthesis of Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to exhibit a variety of biological activities, including antimicrobial and anticancer effects.

Protocol:

-

Solution Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To this solution, add an equimolar amount of a primary amine.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the reaction mixture for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.

-

Purification: Wash the product with a small amount of cold ethanol and dry it. Further purification can be achieved by recrystallization if necessary.[4]

Quantitative Biological Data

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following tables summarize representative biological activities of structurally related compounds, illustrating the potential of this scaffold.

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Methoxy Chalcones | MCF-7 (Breast Cancer) | 1.88 - 44.67 | [5][6] |

| HepG2 (Liver Cancer) | 0.33 - 1.62 | [5] | |

| HCT-116 (Colon Cancer) | Varies | [5] | |

| Trifluoromethyl Chalcones | Various | Varies | [7] |

Table 2: Antimicrobial Activity of Schiff Base Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted Schiff Bases | E. coli | 1.6 | [4] |

| S. aureus | 3.4 | [4] | |

| B. subtilis | 45.2 | [4] | |

| Trifluoromethyl-substituted Schiff Bases | E. coli | Varies | [8] |

| S. aureus | Varies | [8] |

Signaling Pathways and Mechanisms of Action

Though specific signaling pathways for derivatives of this compound are yet to be fully elucidated, related compounds offer insights into potential mechanisms.

-

Apoptosis Induction: Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cell proliferation.

-

Kinase Inhibition: The pyridine and pyrimidine scaffolds are common in kinase inhibitors. Derivatives of this compound could potentially target various protein kinases involved in cancer cell signaling, such as receptor tyrosine kinases (e.g., FLT3) or cell cycle-regulating kinases (e.g., CHK1).[9]

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Biological Screening of 5-Methoxy-2-(trifluoromethyl)benzaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of trifluoromethyl (CF₃) and methoxy (OCH₃) groups into organic scaffolds is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Benzaldehyde derivatives, in particular, serve as versatile precursors for a wide range of heterocyclic and non-heterocyclic compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This application note provides detailed protocols for the synthesis of 5-Methoxy-2-(trifluoromethyl)benzaldehyde and a subsequent library of its derivatives. Furthermore, it outlines standard methodologies for the biological screening of these novel compounds for potential anticancer and antimicrobial efficacy.

Part 1: Chemical Synthesis

A multi-step synthesis is proposed for this compound, followed by the parallel synthesis of a derivative library to facilitate structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route starting from commercially available 4-bromo-1-methoxy-2-(trifluoromethyl)benzene, proceeding through a Grignard reaction followed by formylation.

Materials:

-

4-bromo-1-methoxy-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert nitrogen atmosphere. Add a small crystal of iodine.

-

Add a solution of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF via a dropping funnel to initiate the Grignard reaction.

-

Once the reaction starts (indicated by heat evolution and color change), add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Cool the resulting Grignard reagent to 0 °C in an ice bath.

-

Add anhydrous DMF (1.5 eq) dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis of Schiff Base/Hydrazone Derivatives

This general protocol facilitates the creation of a library of derivatives by reacting the aldehyde with various primary amines or hydrazines.

Materials:

-

This compound

-

Substituted anilines, primary amines, or (aryl)hydrazines (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the corresponding amine or hydrazine (1.0 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization or purify by column chromatography.

Data Presentation: Synthesis Yields

The following table presents exemplary data for a synthesized library of derivatives.

| Compound ID | Derivative Type | R-Group | Yield (%) |

| SM-1 | - | - | - |

| D-01 | Schiff Base | 4-Fluorophenyl | 92 |

| D-02 | Schiff Base | 4-Chlorophenyl | 88 |

| D-03 | Hydrazone | Phenyl | 95 |

| D-04 | Hydrazone | 4-Nitrophenyl | 85 |

| D-05 | Oxime | - | 78 |

Note: SM-1 refers to the starting material, this compound. Yields are illustrative.

Part 2: Biological Screening Protocols

Based on the known biological activities of substituted benzaldehydes, initial screening should focus on anticancer and antimicrobial properties.[5][6]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the synthesized compounds against a human cancer cell line (e.g., HL-60, human leukemia).[7]

Materials:

-

Human cancer cell line (e.g., HL-60)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Lysis buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37 °C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[6]

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Synthesized compounds dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include a positive control (bacteria with no compound) and a negative control (broth only).

Part 3: Data Presentation for Biological Screening

Quantitative results from biological assays should be tabulated for clear comparison.

Table: In Vitro Anticancer Activity

| Compound ID | IC₅₀ (µM) against HL-60 Cells |

| D-01 | 15.2 |

| D-02 | 9.8 |

| D-03 | 21.5 |

| D-04 | 5.1 |

| D-05 | 45.7 |

| Doxorubicin | 0.5 |

Note: Data are exemplary and for illustrative purposes only.

Table: In Vitro Antimicrobial Activity

| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |

| D-01 | 32 | 64 |

| D-02 | 16 | 32 |

| D-03 | 64 | >128 |

| D-04 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 |

Note: Data are exemplary and for illustrative purposes only.

Part 4: Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

Caption: Overall workflow from synthesis to hit identification.

Caption: Synthesis scheme for aldehyde derivatives.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Trifluoromethylation of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (–CF3) group is a critical strategy in modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols for three distinct and effective methods for the trifluoromethylation of substituted benzaldehydes: nucleophilic addition of the trifluoromethyl group to the carbonyl, enantioselective photoredox-catalyzed α-trifluoromethylation, and a metal-free decarboxylative approach.

Nucleophilic Trifluoromethylation using TMSCF3 (Ruppert-Prakash Reagent)

This protocol details the addition of a trifluoromethyl group to the carbonyl carbon of benzaldehydes using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent. The reaction requires a nucleophilic activator to generate the trifluoromethyl anion and typically proceeds under mild conditions.

Reaction Principle:

The silicon-carbon bond in TMSCF3 is stable and requires activation by a nucleophilic catalyst. The catalyst, often a fluoride source or a Lewis base, attacks the silicon atom, generating a hypervalent silicon intermediate that releases the trifluoromethyl anion (CF3⁻). This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The initial product is a trimethylsilyl-protected alcohol, which is subsequently deprotected to yield the final trifluoromethylated alcohol.[1][2]

Experimental Protocol: Catalysis with Trimethylamine N-oxide in DMF[3]

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Trimethyl(trifluoromethyl)silane (TMSCF3) (1.2 mmol)

-

Trimethylamine N-oxide (0.05 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (2 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted benzaldehyde (1.0 mmol) and anhydrous DMF (2 mL).

-

Add trimethylamine N-oxide (0.05 mmol) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TMSCF3 (1.2 mmol) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC/MS, typically a few hours).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.

Data Presentation

Table 1: Trifluoromethylation of Various Aldehydes with TMSCF3 and Trimethylamine N-oxide in DMF. [3]

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2 | 98 |

| 2 | 4-Methoxybenzaldehyde | 2 | 99 |

| 3 | 4-Chlorobenzaldehyde | 3 | 99 |

| 4 | 4-Nitrobenzaldehyde | 5 | 99 |

| 5 | 2-Naphthaldehyde | 3 | 98 |

| 6 | Cinnamaldehyde | 4 | 99 |

| 7 | 2-Furaldehyde | 4 | 95 |

Reactions were carried out with aldehyde (1 mmol), TMSCF3 (1.2 mmol), and trimethylamine N-oxide (5 mol%) in DMF (2 mL) at room temperature.

Visualization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethylated Benzaldehydes

Welcome to the technical support center for the synthesis of trifluoromethylated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of trifluoromethylated benzaldehydes in a question-and-answer format.

Question: My reaction yield is low, or I am observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to your reagents, reaction conditions, or substrate.

-

Reagent Quality and Stability:

-

Trifluoromethylating Agent: The stability and activity of your trifluoromethylating agent are critical. Reagents like trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][2] If you suspect reagent degradation, consider using a fresh batch or a newly opened bottle.[1] Some modern electrophilic trifluoromethylating agents, such as Togni and Umemoto reagents, are more bench-stable and commercially available.[3][4]

-

Catalyst/Initiator Inactivity: For reactions requiring a catalyst or initiator, such as fluoride sources (e.g., TBAF, CsF, KF) for nucleophilic trifluoromethylation, their quality is paramount.[1][5] Ensure your catalyst is anhydrous and has been stored correctly.

-

-

Reaction Conditions:

-

Solvent Effects: The choice of solvent can significantly impact the reaction. While THF is a common solvent, reactions can sometimes be sluggish.[1] More polar aprotic solvents like DMF may be necessary for less reactive substrates.[1]

-

Temperature: Many trifluoromethylation reactions have optimal temperature ranges. For instance, some nucleophilic trifluoromethylations are initiated at 0 °C and then allowed to warm to room temperature.[5] Industrial processes involving hydrogen fluoride can occur at elevated temperatures and pressures (e.g., 70-90°C and 16-22 Kg/cm²).[6] Ensure your reaction temperature is appropriate for the specific protocol you are following.

-

Moisture: Water can quench sensitive reagents and intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

-

-

Substrate Reactivity:

-

Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation.[1] If you are working with an electron-rich or sterically hindered benzaldehyde derivative, you may need to employ more forcing reaction conditions, a more potent catalyst system, or a different synthetic strategy altogether.[1]

-

Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: Side product formation can often be attributed to the reaction pathway or the stability of intermediates.

-

Over- or Under-reaction: In multi-step syntheses, such as the conversion of trichloromethyl arenes to benzotrifluorides followed by hydrolysis, incomplete reaction at any stage can lead to a mixture of products.[6][7] Monitoring the reaction progress by techniques like gas chromatography (GC) is crucial to determine the optimal reaction time.[6]

-

Competing Reactions: For aldehydes that are prone to enolization, the formation of silyl enol ethers can be a significant side reaction when using TMSCF₃.[1] Changing the catalyst or solvent system might mitigate this issue.

-

Radical Reactions: Some trifluoromethylation methods proceed via a radical mechanism.[7] These reactions can sometimes lack selectivity. If you are using a radical initiator, optimizing the concentration and addition rate may improve the desired product yield.

Question: The purification of my trifluoromethylated benzaldehyde is challenging. What are some effective purification strategies?

Answer: Purification can be complicated by the physical properties of the product and the presence of closely related impurities.

-

Distillation: For volatile products, distillation is a common and effective purification method, often employed in industrial-scale synthesis.[6]

-

Column Chromatography: Flash column chromatography on silica gel is a standard laboratory technique for purifying trifluoromethylated benzaldehydes from non-volatile impurities.[8][9] The choice of eluent (e.g., a hexane-ethyl acetate mixture) is critical for achieving good separation.[8]

-

Extraction and Washing: A thorough aqueous workup is essential to remove inorganic salts and water-soluble byproducts.[5][8] Washing the organic layer with brine can help to remove residual water before drying.[5]

-

Steam Distillation: In some cases, steam distillation can be used to isolate the product from the reaction mixture.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing trifluoromethylated benzaldehydes?